(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . Benzo[d]thiazoles have been studied for their potential antimycobacterial properties .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple functional groups including a benzo[d]thiazole and an isoxazole. These groups are likely to influence the compound’s reactivity and properties .Scientific Research Applications
Radiochemistry and Imaging
(Ohkubo et al., 2021) discuss the automated radiosynthesis of tracers containing a 3-fluoro-2-hydroxypropyl moiety for clinical applications in imaging hypoxia and tau pathology. This research indicates the potential use of similar compounds in medical imaging and diagnostics.
Antimicrobial Activity
(Liaras et al., 2011) highlight the synthesis of derivatives with antimicrobial properties against both Gram-positive and Gram-negative bacteria and fungi. This suggests the potential of (E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide in developing new antimicrobial agents.
Anticancer Applications
(Kumbhare et al., 2014) explored isoxazole derivatives for their anti-cancer activity, particularly against Colo205 cancer cell lines. This research suggests the potential application of similar compounds in cancer treatment.
Photodynamic Therapy for Cancer
(Pişkin et al., 2020) synthesized and characterized zinc phthalocyanine derivatives for photodynamic therapy applications in cancer treatment. This demonstrates the utility of such compounds in developing novel cancer therapies.
Immunoregulatory Antiinflammatory Agents
(Bender et al., 1985) synthesized and evaluated dihydroimidazo[2,1-b]thiazoles as immunoregulatory antiinflammatory agents, showing potential for these compounds in treating inflammatory conditions.
Future Directions
Mechanism of Action
Target of Action
The compound, also known as N-[(2E)-6-fluoro-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-methyl-1,2-oxazole-3-carboxamide, primarily targets the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.
Mode of Action
The compound acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This results in the activation of downstream signaling pathways that can lead to various cellular responses. The compound combines bronchodilator and non-steroidal anti-inflammatory effects in one molecule , making it a unique therapeutic agent.
Result of Action
The compound’s action results in bronchodilation and anti-inflammatory effects, which can be beneficial in the treatment of conditions like chronic obstructive pulmonary disease (COPD) . By increasing the levels of cyclic nucleotides in cells, the compound can cause relaxation of smooth muscle cells in the airways, leading to bronchodilation. Its anti-inflammatory effects can help reduce inflammation in the airways, further improving symptoms in COPD patients.
Properties
IUPAC Name |
N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3S/c1-9-7-11(18-22-9)14(20)17-15-19(5-6-21-2)12-4-3-10(16)8-13(12)23-15/h3-4,7-8H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDFWTNBZOPZHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.